Roxifiban acetate

Vue d'ensemble

Description

L’acétate de roxifiban est un médicament à petite molécule qui fonctionne comme un antagoniste du récepteur glycoprotéine IIb/IIIa. Il a été initialement développé par Bristol Myers Squibb Co. pour ses applications thérapeutiques potentielles dans les maladies cardiovasculaires, en particulier pour prévenir la thrombose et d’autres affections associées .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acétate de roxifiban implique plusieurs étapes, notamment la préparation d’intermédiaires clés par résolution cinétique dynamique enzymatique à grande échelle . La voie de synthèse implique généralement la formation d’un cycle isoxazoline, qui est un composant structurel crucial du composé. Les conditions de réaction exigent souvent un contrôle précis de la température, du pH et l’utilisation de catalyseurs spécifiques pour garantir un rendement élevé et une pureté élevée.

Méthodes de production industrielle

La production industrielle de l’acétate de roxifiban suit une voie de synthèse similaire, mais elle est mise à l’échelle pour répondre aux exigences commerciales. Des méthodes automatisées de préparation d’échantillons et de contrôle de la qualité sont utilisées pour garantir la cohérence et l’efficacité de la production .

Analyse Des Réactions Chimiques

Platelet Aggregation

Roxifiban affects platelet aggregation . Roxifiban consistently and significantly decreased adenosine diphosphate- and collagen-induced platelet aggregation in patients when compared to aspirin alone . Flow cytometry showed late activation of GP IIb/IIIa expression when roxifiban was used without aspirin, which was significant compared to the aspirin and aspirin-roxifiban groups . Aspirin decreased the percent of P-selectin positive platelets, while roxifiban resulted in phasic changes with early inhibition and then activation starting at week 12 of therapy . Roxifiban also caused an early transient activation of platelet endothelial cell adhesion molecule-1 expression, followed by later inhibition of this receptor .

Integrin Antagonist

Roxifiban, along with other αIIbβ3 antagonists, stabilizes integrins in their bent-closed conformation . Roxifiban binds in the αIIbβ3 groove with its Arg-mimetic nitrogen hydrogen-bonded to αIIb residue Asp-224 and its Asp-mimetic carboxyl group coordinated to the β3 MIDAS metal ion . Movement of the β1-α1 loop brings the Tyr-122 backbone into position to hydrogen-bond to the drug carboxyl group, and Ser-123 displaces water 1 to coordinate directly to the MIDAS metal ion .

Applications De Recherche Scientifique

Clinical Applications

-

Chronic Stable Angina Pectoris

- Study Overview : A clinical trial involving 120 patients assessed the safety and efficacy of roxifiban in inhibiting platelet aggregation. Patients received varying dosages (0.25 to 2.5 mg/day) over 30 days.

- Results : The study found a dose-dependent inhibition of platelet aggregation, with higher doses correlating with increased platelet inhibition and minor bleeding events. No serious adverse events were reported, indicating that roxifiban is well-tolerated in this patient population .

- Peripheral Arterial Disorders

- Heparin-Induced Thrombocytopenia

Pharmacokinetics and Safety Profile

- Pharmacokinetics : Roxifiban is an ester prodrug that is hydrolyzed to its active form after oral administration. Studies have demonstrated that systemic exposure to the active metabolite (XV459) reaches steady state within 4 to 6 days at doses above 1 mg .

- Safety Profile : In clinical evaluations, roxifiban exhibited a favorable safety profile with minor bleeding incidents reported but no serious complications noted during trials .

Case Studies and Research Findings

Mécanisme D'action

L’acétate de roxifiban exerce ses effets en antagonisant les récepteurs de la glycoprotéine IIb/IIIa sur les plaquettes. Cette inhibition empêche la liaison du fibrinogène et d’autres ligands, bloquant ainsi l’agrégation plaquettaire et la formation de thrombus . Les cibles moléculaires comprennent les récepteurs intégrine alpha-IIb/bêta-3, qui jouent un rôle crucial dans l’adhésion et l’agrégation des plaquettes .

Comparaison Avec Des Composés Similaires

L’acétate de roxifiban est comparé à d’autres antagonistes de la glycoprotéine IIb/IIIa tels que l’abciximab, le tirofiban et l’éptifibatide . Bien que tous ces composés partagent un mécanisme d’action commun, l’acétate de roxifiban est unique par sa biodisponibilité orale et ses caractéristiques structurelles spécifiques qui renforcent son activité antiplaquettaire . Les composés similaires comprennent :

- Abciximab

- Tirofiban

- Eptifibatide

Ces composés diffèrent par leur pharmacocinétique, leurs voies d’administration et leurs applications cliniques spécifiques, faisant de l’acétate de roxifiban un ajout distinct et précieux à cette classe de médicaments .

Activité Biologique

Roxifiban acetate, also known as DMP754, is a potent oral antiplatelet agent that primarily functions as a glycoprotein IIb/IIIa receptor antagonist. This compound has been investigated for its biological activity, particularly in inhibiting platelet aggregation, which is critical in managing thrombotic disorders.

Roxifiban selectively binds to the glycoprotein IIb/IIIa receptor on platelets, preventing fibrinogen from binding and thus inhibiting platelet aggregation. This mechanism is crucial for its application in treating conditions such as coronary artery disease and peripheral arterial disease. The drug's high specificity and affinity for the GPIIb/IIIa complex make it an effective therapeutic option in preventing thrombus formation during high-risk cardiovascular interventions .

Pharmacodynamics

The pharmacodynamic profile of roxifiban indicates a dose-dependent inhibition of platelet aggregation. In a clinical study involving 120 patients, various dosages (ranging from 0.25 mg to 2.5 mg) were administered over a month, demonstrating sustained inhibition of platelet aggregation in response to adenosine diphosphate (ADP) throughout the treatment period . The results showed that even at lower doses, significant inhibition was achieved without serious adverse events, highlighting its safety profile .

Table 1: Summary of Clinical Trials Involving this compound

Safety and Tolerability

Roxifiban has been reported to have a favorable safety profile. In clinical trials, adverse events were minimal, with only minor bleeding incidents noted. The incidence of thrombocytopenia (low platelet count), which poses a risk for increased bleeding, was observed at approximately 2% among participants . This suggests that while monitoring is necessary, the overall risk associated with roxifiban treatment remains low.

Case Studies

A notable case involved the use of roxifiban in managing heparin-induced thrombocytopenia (HIT). In this setting, roxifiban effectively inhibited platelet activation and aggregation induced by HIT antibodies, demonstrating its potential utility in complex thrombotic scenarios where traditional therapies may fail .

Propriétés

Numéro CAS |

176022-59-6 |

|---|---|

Formule moléculaire |

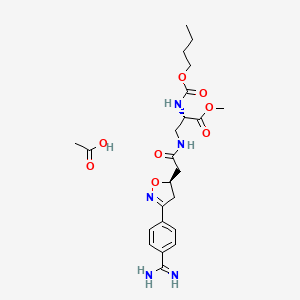

C23H33N5O8 |

Poids moléculaire |

507.5 g/mol |

Nom IUPAC |

acetic acid;methyl (2S)-2-(butoxycarbonylamino)-3-[[2-[(5R)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoate |

InChI |

InChI=1S/C21H29N5O6.C2H4O2/c1-3-4-9-31-21(29)25-17(20(28)30-2)12-24-18(27)11-15-10-16(26-32-15)13-5-7-14(8-6-13)19(22)23;1-2(3)4/h5-8,15,17H,3-4,9-12H2,1-2H3,(H3,22,23)(H,24,27)(H,25,29);1H3,(H,3,4)/t15-,17+;/m1./s1 |

Clé InChI |

WDEMHBVIYZGQCD-KALLACGZSA-N |

SMILES |

CCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC.CC(=O)O |

SMILES isomérique |

CCCCOC(=O)N[C@@H](CNC(=O)C[C@H]1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC.CC(=O)O |

SMILES canonique |

CCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC.CC(=O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

176022-59-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(2S)-3-(2-((5S)-3-(p-amidinophenyl)-2-isoxazolin-5-yl)acetamido)-2-(carboxyamino)propionic acid, 2-butyl methyl ester, monoacetate DMP 754 DMP-754 DMP754 methyl N(3)-(2-(3-(4-formamidinophenyl)isoxazolin-5-yl)acetyl)-N(2)-(1-butyloxycarbonyl)-2,3-diaminopropionate roxifiban acetate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.